

Application Notes and Protocols for Automated Carbapenem Susceptibility Testing: Vitek® & MicroScan® Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbapenem*

Cat. No.: *B1253116*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of two leading automated systems for antimicrobial susceptibility testing (AST), bioMérieux's Vitek® 2 and Beckman Coulter's MicroScan® WalkAway system, with a specific focus on their application in **carbapenem** susceptibility testing for Enterobacterales. The document includes comparative performance data, detailed experimental protocols, and workflow diagrams to guide laboratory professionals in the effective use of these platforms for the detection of **carbapenem** resistance.

Introduction to Automated Carbapenem Susceptibility Testing

The rise of **carbapenem**-resistant Enterobacterales (CRE) poses a significant global health threat, necessitating rapid and accurate detection methods to guide patient treatment and infection control measures.^{[1][2]} Automated systems like the Vitek® 2 and MicroScan® WalkAway are widely used in clinical microbiology laboratories for bacterial identification (ID) and AST.^{[3][4]} These systems provide standardized, high-throughput testing and incorporate expert systems to aid in the interpretation of complex resistance phenotypes.^{[5][6]}

This document outlines the principles, protocols, and performance characteristics of these two systems in the context of **carbapenem** testing.

System Overviews

Vitek® 2 System (bioMérieux)

The Vitek® 2 system utilizes a fluorescence-based technology with plastic reagent cards containing 64 wells. Each well contains an individual test substrate. For susceptibility testing, the cards contain various antibiotics at different concentrations. The system monitors bacterial growth in the presence of these antibiotics over time to determine the minimum inhibitory concentration (MIC). The Vitek® 2 Advanced Expert System™ (AES) is a sophisticated software that analyzes the MIC patterns to infer resistance mechanisms, such as the presence of **carbapenemases**.^{[1][5][7]} More recent developments include the bioMérieux Advanced Reporting Tool (bioART) expert rules, designed to work with AES to predict specific **carbapenemase** classes like KPC, MBL, and OXA-48-like enzymes.^{[5][8][9]}

MicroScan® WalkAway System (Beckman Coulter)

The MicroScan® WalkAway system employs broth microdilution, the reference standard method, in its panels.^{[4][10]} These panels contain micro-wells with dehydrated antibiotics that are rehydrated with a standardized bacterial suspension. The system incubates the panels and reads them photometrically to detect bacterial growth, thereby determining the MIC.^[11] MicroScan® panels are available in various configurations to accommodate different laboratory needs and formularies.^{[12][13]} The system's software also includes alerts for potential resistance mechanisms based on the observed phenotype.^[1]

Performance Data for Carbapenemase Detection

The performance of automated systems in detecting **carbapenem** resistance can vary depending on the specific resistance mechanism, the bacterial species, and the breakpoints used for interpretation (e.g., CLSI or EUCAST).^{[1][14][15][16]} Below is a summary of performance data from comparative studies.

System & Panel/Card	Sensitivity (%)	Specificity (%)	Very Major Errors (VME) (%)	Major Errors (ME) (%)	Reference
Vitek 2 (AES)	74	38	N/A	N/A	[1][17]
Vitek 2 (AES + bioART)	96	83	N/A	N/A	[5][8]
Vitek 2 (AST-N202 Card - Ertapenem)	100	89.8	N/A	N/A	[18][19]
Vitek 2 (AST-N202 Card - Imipenem)	93	89.8	N/A	N/A	[18][19]
Vitek 2 (AST-N202 Card - Meropenem)	95.3	89.8	N/A	N/A	[18][19]
MicroScan (NM36 Panel)	85	6	N/A	N/A	[1]
MicroScan (NBC39 Panel)	82	19	N/A	N/A	[1]
MicroScan (Ertapenem)	86.7	N/A	N/A	N/A	[3]
MicroScan (Imipenem)	<65	60.9	N/A	N/A	[3]
MicroScan (Meropenem)	<65	N/A	N/A	N/A	[3]

Note: Sensitivity and specificity can vary significantly based on the specific **carbapenemase** genotypes included in the study. For example, OXA-48 producers are often poorly detected by phenotypic methods.[1][17] VME (a susceptible result from the system when the reference

method is resistant) and ME (a resistant result from the system when the reference method is susceptible) are critical performance metrics.

Experimental Protocols

The following are generalized protocols for performing **carbapenem** susceptibility testing on the Vitek® 2 and MicroScan® WalkAway systems. Users must refer to the manufacturer's specific instructions for use for the particular test card or panel being used.

General Specimen and Isolate Preparation (Applicable to both systems)

- Isolate Culture: Subculture the bacterial isolate to be tested onto a non-selective agar plate (e.g., Tryptic Soy Agar with 5% Sheep Blood) to obtain a pure culture.
- Incubation: Incubate the plate at 35-37°C for 18-24 hours.
- Quality Control: Concurrently, subculture quality control (QC) strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™) as per laboratory protocol.[20][21]

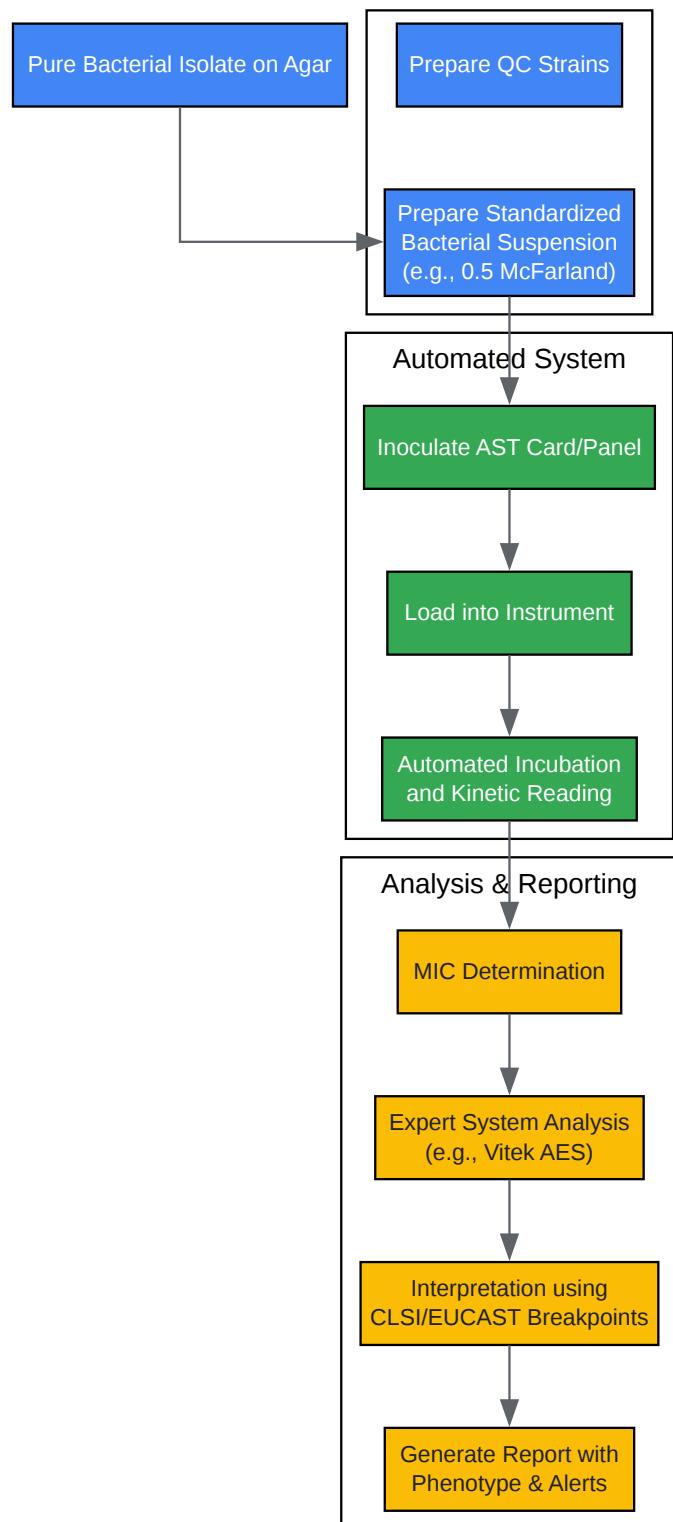
Vitek® 2 Protocol

- Inoculum Preparation:
 - Aseptically select several morphologically similar colonies from the pure culture plate.
 - Emulsify the colonies in 3.0 mL of sterile saline (0.45% to 0.50%) in a clear plastic test tube.
 - Adjust the bacterial suspension to a McFarland standard of 0.50 to 0.63 using a VITEK® 2 DensiCHEK™ instrument.
- Card Inoculation:
 - Place the Vitek® 2 test card (e.g., AST-N202, AST-N439) and the saline suspension tube into a cassette.[18][22]

- Place the cassette into the Vitek® 2 Compact instrument's filling station. The system will automatically perform the vacuum filling of the card, seal it, and load it into the incubator.
- Incubation and Reading:
 - The instrument incubates the card and reads each well every 15 minutes.
 - Growth is determined by the system's optical scanner measuring turbidity.
- Data Analysis:
 - The Vitek® 2 software calculates the MIC values based on the growth kinetics.
 - The Advanced Expert System™ (AES) analyzes the MIC profile to provide an interpretation of the resistance phenotype and flags results for review.[\[5\]](#)[\[6\]](#) Results can be available in as early as 6-8 hours.[\[7\]](#)

MicroScan® WalkAway Protocol

- Inoculum Preparation (PROMPT™ System):
 - Touch 1-3 colonies with the tip of the PROMPT™ inoculation wand.
 - Transfer the bacteria into the PROMPT™ inoculum fluid and vortex. This system is designed to create a standardized inoculum without the need for a McFarland turbidity adjustment.[\[11\]](#)[\[13\]](#)
 - Alternatively, a turbidity-based method can be used by preparing a bacterial suspension in sterile water or saline and adjusting it to a 0.5 McFarland standard.
- Panel Inoculation:
 - Pour the standardized inoculum into a tray.
 - Using the appropriate inoculator, transfer the suspension to the wells of the MicroScan® panel (e.g., Neg MIC Panel).
- Incubation and Reading:


- Place the inoculated panel into the MicroScan® WalkAway instrument.
- The system incubates the panels at $35 \pm 1^{\circ}\text{C}$ for 16 to 20 hours.[11]
- The instrument automatically reads the panels by measuring turbidity or color changes to determine bacterial growth.

- Data Analysis:
 - The system's software determines the MIC for each antibiotic.
 - The results are interpreted based on CLSI or EUCAST breakpoints, and the system may provide alerts for unusual resistance patterns.

Workflow and Logic Diagrams (Graphviz)

The following diagrams illustrate the generalized workflows for **carbapenem** susceptibility testing using automated systems and the logic of expert system interpretation.

General Workflow for Automated Carbapenem AST

[Click to download full resolution via product page](#)

Caption: Generalized workflow for **carbapenem** susceptibility testing.

[Click to download full resolution via product page](#)

Caption: Simplified logic for expert system **carbapenem** resistance interpretation.

Limitations and Considerations

- Detection of Heteroresistance: Automated systems may fail to detect heteroresistance, where a subpopulation of resistant bacteria exists within a susceptible population.[2][23]
- Performance with Specific Enzymes: The detection of certain **carbapenemases**, particularly OXA-48-like enzymes which may only confer elevated MICs to ertapenem, can be challenging for automated systems.[1]
- Breakpoint Updates: Laboratories must ensure their system software is updated with the latest CLSI and/or EUCAST breakpoints, as changes can significantly impact susceptibility reporting.[14][16][24]
- Confirmatory Testing: A flagged or unusual resistance profile from an automated system should be confirmed with an alternative method, such as a molecular test (e.g., PCR for **carbapenemase** genes) or a phenotypic method like the modified **Carbapenem** Inactivation Method (mCIM).[18][25]

Conclusion

Vitek® 2 and MicroScan® WalkAway are powerful tools for the clinical microbiology laboratory, enabling standardized and rapid antimicrobial susceptibility testing. While both systems demonstrate good overall performance for detecting **carbapenem** resistance, they have distinct advantages and limitations.[1][26] The Vitek® 2 system offers a faster turnaround time, while the MicroScan® system is based on the gold-standard broth microdilution method.[4][26] Understanding the specific performance characteristics, adhering to strict protocols, and recognizing the need for confirmatory testing are crucial for the accurate detection of **carbapenem** resistance and the effective management of infections caused by these challenging pathogens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of BD Phoenix, Vitek 2, and MicroScan Automated Systems for Detection and Inference of Mechanisms Responsible for Carbapenem Resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Failure of the MicroScan WalkAway system to detect heteroresistance to carbapenems in a patient with Enterobacter aerogenes bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nicd.ac.za [nicd.ac.za]
- 4. DxM MicroScan WalkAway System Automates Bacterial Identifica [rapidmicrobiology.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. VITEK® 2 [biomerieux.com]
- 8. Evaluation of expert rules for carbapenemase class identification in Enterobacteriales isolates using the VITEK2 susceptibility testing platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Evaluation of MicroScan WalkAway for Determination of Ceftazidime-Avibactam and Ceftolozane-Tazobactam Susceptibility in Carbapenem-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbiology MicroScan Conventional Panels | Beckman Coulter [beckmancoulter.com]
- 13. Microbiology Conventional Panel MicroScan® - McKesson [mms.mckesson.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. jmilabs.com [jmilabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Detection of Carbapenemases in Clinical Enterobacteriaceae Isolates Using the VITEK AST-N202 Card - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Performance of Vitek 2 for Antimicrobial Susceptibility Testing of Enterobacteriaceae with Vitek 2 (2009 FDA) and 2014 CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and *Pseudomonas aeruginosa* Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]

- 23. Failure of the MicroScan WalkAway System To Detect Heteroresistance to Carbapenems in a Patient with *Enterobacter aerogenes* Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of Clinical & Laboratory Standards Institute standards in antimicrobial susceptibility among the carbapenemase producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of Four Carbapenemase Detection Methods for blaKPC-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Automated Carbapenem Susceptibility Testing: Vitek® & MicroScan® Systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253116#automated-systems-like-vitek-and-microscan-for-carbapenem-testing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com